molecular formula C29H38N2O2S B3178881 N-((1R,2R)-2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide CAS No. 852212-92-1

N-((1R,2R)-2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide

Cat. No. B3178881
M. Wt: 478.7 g/mol
InChI Key: FWSBAKFIRHTBCY-VSGBNLITSA-N
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Description

The compound “N-((1R,2R)-2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide” is a complex organic molecule. It contains an amine group (NH2) attached to a carbon atom that is also attached to two phenyl groups (benzene rings). This part of the molecule is a 1,2-diphenylethylamine. The nitrogen of the amine group is also bonded to a sulfonamide group, which is a sulfur atom double-bonded to an oxygen and single-bonded to two other oxygen atoms, each of which is in turn bonded to an isopropyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the 1,2-diphenylethylamine and the 2,4,6-triisopropylbenzenesulfonyl chloride, followed by a reaction between these two compounds to form the final product. The exact details of the synthesis would depend on the specific conditions and reagents used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and chiral centers. The 1R,2R notation indicates that the compound has two chiral centers, which are the carbon atoms of the 1,2-diphenylethylamine part of the molecule .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially react under certain conditions. The amine group could act as a base or a nucleophile, reacting with acids or electrophiles, respectively. The sulfonamide group could potentially undergo hydrolysis under acidic or basic conditions to form a sulfonyl chloride and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amine and sulfonamide groups would likely make the compound somewhat soluble in polar solvents like water. The compound’s melting and boiling points, density, and other physical properties would depend on the specific intermolecular forces present .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Research has focused on the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, indicating a wide range of potential applications in pharmaceuticals and functional molecules. Such studies emphasize the development of unique polyheterocyclic compounds and multifunctional agents for various industrial applications (Kaneda, 2020).

Advanced Oxidation Processes

The degradation of nitrogen-containing hazardous compounds, including those with structures similar to the chemical , has been extensively studied. Advanced oxidation processes (AOPs) have shown effectiveness in mineralizing nitrogen-containing compounds, which is crucial for improving water treatment schemes and environmental safety. Such research highlights the necessity for further investigation into the degradation pathways and environmental impacts of these compounds (Bhat & Gogate, 2021).

Environmental and Toxicological Concerns

Studies on brominated flame retardants have provided insights into the occurrence of novel brominated compounds in the environment, their potential risks, and the need for further research on their environmental fate and toxicity. This encompasses a broader perspective on how compounds, potentially related to "N-((1R,2R)-2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide," could interact with ecosystems and human health (Zuiderveen, Slootweg, & de Boer, 2020).

Pharmaceutical Applications and Toxicology

The research extends to the examination of the therapeutic potential and toxicological profiles of compounds containing nitrogen, such as tryptamines, which share a structural affinity with nitrogen-containing benzene derivatives. These studies aim to understand the pharmacological effects, safety profiles, and potential medical applications of such compounds, highlighting the importance of rigorous evaluation and synthesis of safer, more effective pharmaceutical agents (Tittarelli, Mannocchi, Pantano, & Romolo, 2014).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s intended for use in materials science or another field, future research could involve studying its physical properties and potential applications .

properties

IUPAC Name

N-[(1R,2R)-2-amino-1,2-diphenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N2O2S/c1-19(2)24-17-25(20(3)4)29(26(18-24)21(5)6)34(32,33)31-28(23-15-11-8-12-16-23)27(30)22-13-9-7-10-14-22/h7-21,27-28,31H,30H2,1-6H3/t27-,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSBAKFIRHTBCY-VSGBNLITSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301133176
Record name N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-2,4,6-tris(1-methylethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301133176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1R,2R)-2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide

CAS RN

852212-92-1
Record name N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-2,4,6-tris(1-methylethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852212-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-2,4,6-tris(1-methylethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301133176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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